molecular formula C17H13NO2 B3052659 1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]- CAS No. 4335-61-9

1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]-

Cat. No.: B3052659
CAS No.: 4335-61-9
M. Wt: 263.29 g/mol
InChI Key: AUDPOCGNHFKZBR-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]- is a compound belonging to the class of isoindole derivatives. Isoindoles are nitrogen-containing heterocycles that have garnered significant interest due to their presence in various biologically active compounds and natural products. This particular compound is characterized by its unique structure, which includes a phenyl group and a propenyl group attached to the isoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]- can be achieved through several methods. One common approach involves the use of rhodium-catalyzed cascade reactions. This method utilizes a rhodium vinylcarbene to react with a nitrile, forming a nitrile ylide with extended conjugation. The reaction proceeds through a series of steps, including 1,7-electrocyclization and the attack of a second vinylcarbene to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of homogeneous rhodium catalysis is advantageous due to its efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]- involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and receptors, modulating their activity. The pathways involved in its action include binding to active sites of enzymes, inhibiting or activating their function, and interacting with cellular receptors to trigger specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the phenyl and propenyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(Z)-3-phenylprop-2-enyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPOCGNHFKZBR-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193095
Record name 2-[(2Z)-3-Phenyl-2-propen-1-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-61-9
Record name 2-[(2Z)-3-Phenyl-2-propen-1-yl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4335-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC255283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2Z)-3-Phenyl-2-propen-1-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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